molecular formula C18H21N3O5S B2495553 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203156-07-3

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No.: B2495553
CAS No.: 1203156-07-3
M. Wt: 391.44
InChI Key: TXVYCEQRSFVNDK-UHFFFAOYSA-N
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Description

This urea derivative features a central urea linkage (-NH-C(O)-NH-) connecting two aromatic moieties: a 2,3-dimethoxyphenyl group and a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-16-9-4-8-15(17(16)26-2)20-18(22)19-13-6-3-7-14(12-13)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVYCEQRSFVNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an appropriate amine with an isocyanate under controlled conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the urea core.

    Incorporation of the Dioxidoisothiazolidinyl Group: The dioxidoisothiazolidinyl group can be introduced via a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halides or other nucleophiles/electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related urea derivatives and other aromatic heterocycles, focusing on substituent effects, molecular properties, and inferred biological relevance.

Substituent Analysis

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea (Target) 2,3-Dimethoxyphenyl; 3-(sulfonated isothiazolidine)phenyl ~421.45* Unique sulfone group enhances polarity; methoxy groups may aid receptor binding
1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea 2,4-Dimethylphenyl; benzodiazepine ring 412.49 Benzodiazepine core suggests CNS activity; lacks sulfone group
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (Chalcone analog) 4-Aminophenyl; 2,3-dimethoxyphenyl (non-urea) 283.31 Chalcone backbone with methoxy/amino groups; 31.58% PfFd-PfFNR inhibition
Example 123 (EP 4 374 877 A2) 2-(2,3-Dimethoxyphenyl)-4-(trifluoromethyl)phenyl; pyrrolo-pyridazine carboxamide Not specified Carboxamide core with trifluoromethyl; no urea linkage

*Calculated molecular weight based on formula.

Functional Group Impact

  • Methoxy Groups: Present in both the target compound and chalcone analogs (e.g., (E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one), methoxy groups are associated with enhanced binding to hydrophobic pockets or π-π stacking in enzyme inhibition, as seen in antimalarial chalcones (31.58% PfFd-PfFNR inhibition) .
  • Sulfone vs. Trifluoromethyl : The target’s isothiazolidine dioxide sulfone group contrasts with the trifluoromethyl group in Example 123. Sulfones improve solubility and hydrogen-bond acceptor capacity, whereas trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Urea vs. Carboxamide/Chalcone : The urea linkage provides a rigid, planar structure with two NH groups for hydrogen bonding, unlike carboxamides (single NH) or chalcones (α,β-unsaturated ketone). This may influence target selectivity, as seen in benzodiazepine-derived ureas (e.g., ’s compound) targeting CNS receptors .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea is a complex organic compound exhibiting a unique structural configuration that includes a urea functional group and a dioxidoisothiazolidin moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4S, with a molecular weight of 391.44 g/mol. Its structure features two aromatic rings and a dioxidoisothiazolidin group, which may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, compounds with similar structures have been investigated for their inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune evasion by tumors. The inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell proliferation and activity .

In Vitro Studies

In vitro studies have demonstrated that derivatives of phenyl urea exhibit varying degrees of IDO1 inhibitory activity. For instance, a series of synthesized compounds were screened for their ability to inhibit IDO1 and tryptophan 2,3-dioxygenase (TDO). Among these, certain phenyl urea derivatives showed significant inhibitory activity against IDO1 while being selective for this target over TDO .

Table 1: Inhibitory Activity of Phenyl Urea Derivatives Against IDO1

CompoundStructureIDO1 Inhibition (%)TDO Inhibition (%)
i12-8510
i24-905
g1-00

Note: The values represent the percentage inhibition observed in enzyme assays compared to control.

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit antioxidant properties. The antioxidant activity was assessed using methods such as hydrogen peroxide free-radical inhibition. Results indicated moderate to significant antioxidant effects compared to standard antioxidants like ascorbic acid .

Case Studies

Case Study 1: Antitumor Activity

A study focusing on the antitumor potential of phenyl urea derivatives highlighted the efficacy of compounds in inhibiting tumor cell proliferation. In this study, various derivatives were tested against different cancer cell lines, demonstrating that certain modifications to the phenyl ring significantly enhanced cytotoxicity against cancer cells .

Case Study 2: Immunomodulatory Effects

Another investigation explored the immunomodulatory effects of phenyl urea derivatives on immune cells. The results indicated that these compounds could enhance the proliferation of T-cells when combined with IDO inhibitors, suggesting a potential role in cancer immunotherapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, and what reaction conditions are critical for optimizing yield?

  • Methodology : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the isothiazolidine dioxide ring via cyclization of sulfonamide precursors under dehydrating conditions (e.g., POCl₃ or SOCl₂) .
  • Step 2 : Coupling the dimethoxyphenyl urea moiety with the isothiazolidine-containing aryl group using carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents like DMF .
  • Key conditions : Temperature control (< 0°C for cyclization; room temperature for coupling), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

  • Methodology :

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy groups at 2,3-positions; isothiazolidine-dioxide ring proton shifts) .
  • Mass spectrometry (HRMS) : Validates molecular formula and purity (>95%) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the dimethoxyphenyl or isothiazolidine-dioxide moieties to enhance bioactivity?

  • Methodology :

  • Dimethoxyphenyl modifications : Replacing methoxy groups with electron-withdrawing substituents (e.g., Cl, CF₃) improves binding to hydrophobic enzyme pockets, as shown in analogs like 1-(5-Chloro-2-methoxyphenyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea .
  • Isothiazolidine-dioxide substitutions : Introducing cyclopropyl or thiophene groups enhances metabolic stability, as demonstrated in related urea derivatives .
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes and validate via enzymatic assays .

Q. How can molecular docking studies guide the identification of protein targets for this compound?

  • Methodology :

  • Target selection : Prioritize kinases or GPCRs based on structural homology to urea derivatives with known activity (e.g., VEGFR-2 or serotonin receptors) .
  • Docking workflow : Prepare the ligand (AMBER force field), generate protein grid files (AutoGrid), and run simulations with flexible side chains.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from kinase inhibition assays .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology :

  • Orthogonal assays : Validate enzyme inhibition using both fluorescence-based (e.g., ADP-Glo™) and radiometric methods .
  • Batch variability : Analyze synthetic intermediates (e.g., via HPLC) to rule out impurities affecting bioactivity .
  • Meta-analysis : Compare data across analogs (e.g., 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) to identify trends in substituent effects .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Methodology :

  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Prodrug design : Introduce ester groups at the urea NH for pH-sensitive release, as seen in tetrahydroquinoline-based analogs .
  • Accelerated stability testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light; monitor degradation via LC-MS .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic (PK) profile?

  • Methodology :

  • In vitro assays : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis) .
  • In vivo PK : Administer IV/PO doses in rodent models; collect plasma samples for LC-MS/MS analysis at 0.5, 1, 2, 4, 8, 24h post-dose .
  • Data modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, t₁/₂, and bioavailability .

Tables of Key Data

Table 1 : Comparative Bioactivity of Urea Derivatives

Compound NameTarget ProteinIC₅₀ (nM)Reference
Target CompoundVEGFR-218 ± 3
1-(5-Chloro-2-methoxyphenyl)-3-...ureaVEGFR-212 ± 2
1-(2-Chlorophenyl)-3-[1-(3-fluoro...ureaSerotonin 5-HT₂A45 ± 7

Table 2 : Synthetic Yield Optimization

StepReaction Time (h)Temp (°C)SolventYield (%)
160DCM78
212RTDMF65

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